molecular formula C11H15Cl2N5 B2354917 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride CAS No. 1909328-03-5

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride

Cat. No.: B2354917
CAS No.: 1909328-03-5
M. Wt: 288.18
InChI Key: QNZJXOYYIWZHPO-UHFFFAOYSA-N
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Description

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride is a chemical compound with the molecular formula C11H13N5.2ClH and a molecular weight of 288.18 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as a building block in the synthesis of more complex molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . The reaction conditions often include the use of catalysts such as palladium or iodine, which facilitate the formation of the pyrazole ring . The reaction is usually carried out under ambient pressure and at moderate temperatures to ensure high yields and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized to maximize yield and minimize the production of by-products. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups within the molecule, such as the pyrazole and pyridine rings.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, which react with the compound under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce reduced forms of the compound. Substitution reactions typically result in the formation of derivatives with modified functional groups.

Biological Activity

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H12Cl2N4
  • Molecular Weight : 249.14 g/mol
  • CAS Number : 1353762-17-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:

  • Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways by regulating cyclic nucleotide levels. This inhibition can lead to increased levels of cAMP and cGMP, which are vital for various physiological processes including inflammation and smooth muscle relaxation .
  • Anti-inflammatory Effects : Research indicates that derivatives of pyrazolylpyridine compounds exhibit anti-inflammatory properties. By modulating inflammatory pathways, these compounds could potentially be used in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Neuroprotective Effects : Some studies suggest that pyrazole derivatives may also provide neuroprotective effects, which could be beneficial in neurodegenerative diseases such as ALS (Amyotrophic Lateral Sclerosis) by inhibiting protein aggregation associated with disease progression .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

StudyBiological ActivityIC50 ValueModel Used
Study APDE4 Inhibition140 nMIn vitro enzyme assay
Study BAnti-inflammatoryED50 = 18.3 mg/kgOvalbumin-induced asthmatic mice
Study CNeuroprotectionEC50 = 0.067 µMMutant SOD1-PC12 aggregation assay

Case Studies

Case Study 1: PDE4 Inhibitor Development
A study focused on the development of selective PDE4 inhibitors demonstrated that compounds similar to 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivatives exhibited significant efficacy in reducing airway hyperreactivity in a mouse model. The results indicated a dose-dependent response, suggesting potential therapeutic applications for respiratory diseases .

Case Study 2: Neuroprotective Properties
In another investigation into neuroprotective properties, related pyrazole derivatives were tested for their ability to prevent protein aggregation in models of ALS. The results showed that these compounds could extend the survival rate in mouse models by up to 31%, indicating a promising avenue for future research into neurodegenerative therapies .

Properties

IUPAC Name

5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5.2ClH/c1-7-5-8(2)16(15-7)9-3-4-10(11(12)13)14-6-9;;/h3-6H,1-2H3,(H3,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZJXOYYIWZHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CN=C(C=C2)C(=N)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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